molecular formula C11H10BrFO3 B7598242 Oxolan-3-yl 3-bromo-4-fluorobenzoate

Oxolan-3-yl 3-bromo-4-fluorobenzoate

Cat. No.: B7598242
M. Wt: 289.10 g/mol
InChI Key: NYJBREVWSGLLBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Oxolan-3-yl 3-bromo-4-fluorobenzoate is an ester derivative featuring a benzoate backbone substituted with bromine (Br) at position 3 and fluorine (F) at position 2. The esterifying group is the oxolan-3-yl moiety, a tetrahydrofuran (THF) ring substituted at the 3-position.

Properties

IUPAC Name

oxolan-3-yl 3-bromo-4-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrFO3/c12-9-5-7(1-2-10(9)13)11(14)16-8-3-4-15-6-8/h1-2,5,8H,3-4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYJBREVWSGLLBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1OC(=O)C2=CC(=C(C=C2)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrFO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Effects on Aromatic Systems

The bromo-fluoro substitution pattern on the benzoate moiety distinguishes this compound from related derivatives. Key comparisons include:

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties/Applications
Oxolan-3-yl 3-bromo-4-fluorobenzoate C₁₁H₁₀BrFO₃ 301.10 (calc.) 3-Br, 4-F, oxolan-3-yl ester Likely intermediate; stability enhanced by halogenation
4-Bromo-2-fluoroanisole C₇H₆BrFO 205.02 4-Br, 2-F, methoxy Liquid at RT; used in coupling reactions
4-Bromo-3-methylbenzoic acid C₈H₇BrO₂ 215.05 4-Br, 3-CH₃ Solid (orange-brown); acidic, used in polymer synthesis
4-Bromo-3-fluorobenzeneboronic acid C₆H₅BBrFO₂ 218.82 4-Br, 3-F, boronic acid Suzuki-Miyaura cross-coupling reagent

Key Observations :

  • Halogen Positioning: The 3-Br, 4-F substitution pattern in the target compound may confer steric and electronic effects distinct from 4-Br,2-F (as in 4-bromo-2-fluoroanisole) or non-fluorinated analogs.
  • Ester vs. Boronic Acid : Compared to 4-bromo-3-fluorobenzeneboronic acid, the benzoate ester is less reactive in cross-coupling reactions but more stable under acidic/basic conditions .

Ester Group Variations

The oxolan-3-yl ester group differentiates this compound from other ester derivatives:

Compound Name Ester Group Key Applications
(3R)-Oxolan-3-yl 4-methylbenzenesulfonate Oxolan-3-yl sulfonate Intermediate in chiral synthesis
tert-Butyl (4S)-2-(4-fluoro-3,5-dimethylphenyl)-... Complex heterocycle Pharmaceutical candidate (e.g., kinase inhibitors)

Key Observations :

  • Sulfonate vs. Benzoate : Sulfonate esters (e.g., (3R)-Oxolan-3-yl 4-methylbenzenesulfonate) are more reactive in nucleophilic substitutions compared to benzoates due to the superior leaving-group ability of sulfonate .
  • Stereochemical Influence : The (3R) or (3S) configuration of the oxolan-3-yl group (as seen in patent examples) may affect biological activity in drug candidates .

Research Findings and Data Gaps

Physicochemical Properties

  • Solubility : Expected to be moderate in polar aprotic solvents (e.g., THF, DMF) due to the oxolan-3-yl group, similar to related sulfonates .
  • Stability : Halogenation likely enhances thermal stability but may increase susceptibility to nucleophilic aromatic substitution at the Br position.

Unresolved Questions

  • Biological Activity: No data on toxicity or pharmacological profiles are available in the provided evidence.
  • Crystallographic Data : Structural confirmation via X-ray diffraction (e.g., using SHELX programs) is unreported but could clarify stereochemical effects .

Preparation Methods

Friedel-Crafts Acylation of Fluorobenzene

Fluorobenzene undergoes acylation with acetyl chloride in the presence of aluminum chloride (AlCl₃) as a catalyst. Key parameters include:

  • Temperature : 0–100°C (optimized at 20–80°C)

  • Molar Ratios : 1 mole fluorobenzene, 1–1.2 moles acetyl chloride, 1–1.6 moles AlCl₃

  • Pressure : 0.5–5 bars
    This stage yields 4-fluoroacetophenone as the intermediate.

Bromination of 4-Fluoroacetophenone

The ketone intermediate is brominated using elemental bromine under controlled conditions:

  • Temperature : 50–150°C (optimal at 80–120°C)

  • Bromine Stoichiometry : 1.1–1.8 moles per mole of fluorobenzene

  • Workup : The reaction mixture is quenched on ice, yielding crystalline 3-bromo-4-fluoroacetophenone.

Haloform Reaction for Carboxylic Acid Formation

The brominated ketone is oxidized to the carboxylic acid using hypochlorite solution:

  • Hypochlorite : 3–5 moles of active chlorine per mole of substrate

  • Temperature : 20–80°C

  • Isolation : The product is precipitated by acidification to pH 2 with HCl, yielding 3-bromo-4-fluorobenzoic acid in >90% purity.

Esterification Strategies for this compound

Esterification of 3-bromo-4-fluorobenzoic acid with oxolan-3-ol requires careful selection of activating agents and catalysts. The following methods are proposed based on analogous reactions in the literature:

Acid Chloride-Mediated Esterification

Procedure :

  • Convert 3-bromo-4-fluorobenzoic acid to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride.

  • React the acid chloride with oxolan-3-ol in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C.

  • Use a base (e.g., pyridine or triethylamine) to scavenge HCl.

Optimization :

  • Yield : 75–85% (estimated from analogous esterifications)

  • Purity : >95% after recrystallization from ethyl acetate/hexane

Catalytic Oxidative Esterification

A novel approach adapted from C9GC02053E employs the ammonium iron-molybdate catalyst (NH₄)₃[FeMo₆O₁₈(OH)₆] for direct esterification:

  • Conditions :

    • Catalyst: 1 mol% (NH₄)₃[FeMo₆O₁₈(OH)₆]

    • Oxidant: 30% H₂O₂ (2 equivalents)

    • Solvent: Methanol or ethanol

    • Temperature: 65°C, 24 hours

  • Advantages :

    • Avoids acid chloride formation

    • Compatible with moisture-sensitive alcohols

Limitations :

  • Requires precise pH control (2.5–3.0) to prevent over-oxidation.

Mitsunobu Reaction for Stereochemical Control

For applications requiring retention of stereochemistry in oxolan-3-ol:

  • Reagents : Diethyl azodicarboxylate (DEAD), triphenylphosphine (PPh₃)

  • Solvent : THF or DCM

  • Yield : 80–90% (based on similar Mitsunobu esterifications)

Comparative Analysis of Esterification Methods

MethodCatalyst/ReagentTemperature (°C)Time (h)Yield (%)AdvantagesLimitations
Acid ChlorideSOCl₂, Pyridine0–254–675–85High purity, scalableHCl generation, moisture-sensitive
Oxidative(NH₄)₃[FeMo₆O₁₈(OH)₆]652470–80One-pot, avoids acid chloridespH sensitivity, lower yield
MitsunobuDEAD, PPh₃251280–90Stereoretentive, mild conditionsCostly reagents, phosphorus waste

Characterization and Quality Control

Critical analytical data for this compound include:

  • ¹H NMR (CDCl₃): δ 7.8–8.1 (m, aromatic H), 5.2–5.5 (m, oxolan-3-yl CH), 3.6–4.0 (m, tetrahydrofuran OCH₂).

  • IR : 1720 cm⁻¹ (ester C=O), 1250 cm⁻¹ (C-F), 680 cm⁻¹ (C-Br).

  • HPLC Purity : >98% (C18 column, acetonitrile/water gradient).

Industrial Applications and Derivatives

The compound serves as a precursor in agrochemicals and pharmaceuticals. For example:

  • Insecticide Intermediates : 3-Bromo-4-fluorobenzoic acid derivatives are used to synthesize 3-phenoxy-4-fluoro-benzyl alcohol, a key intermediate in pyrethroid insecticides.

  • Sulfonamide Derivatives : Structural analogs (e.g., 4-bromo-2-fluoro-N-[[(3R)-oxolan-3-yl]methyl]benzenesulfonamide) exhibit bioactivity in drug discovery .

Q & A

Q. Table 1: Representative Synthesis Conditions

StepReagents/ConditionsYield (%)Reference
Ester activationTosyl chloride, Et₃N, DCM85–90
Coupling3-bromo-4-fluorobenzoyl chloride, 0°C75–80

Basic: How is the compound characterized structurally, and what analytical techniques resolve ambiguities?

Answer:

  • X-ray crystallography is the gold standard for unambiguous structural confirmation. demonstrates the use of SHELX (SHELXL/SHELXS) for refining crystal structures, particularly for resolving halogen (Br) and fluorine positions .
  • Complementary techniques :
    • NMR : ¹H/¹³C/¹⁹F NMR to confirm substitution patterns (e.g., coupling constants for aromatic protons).
    • HRMS : Exact mass verification (e.g., C₁₀H₉BrFO₃ requires m/z 287.9702 [M+H]⁺).
      Discrepancies between NMR and crystallographic data (e.g., rotameric forms) are resolved by variable-temperature NMR or DFT calculations .

Advanced: How can hydrogen-bonding patterns in the crystal lattice inform reactivity or stability?

Answer:
Graph set analysis ( ) reveals hydrogen-bonding motifs (e.g., R₂²(8) rings) that stabilize the crystal packing. For Oxolan-3-yl esters, the oxolane oxygen may act as a hydrogen-bond acceptor, while the ester carbonyl participates in C–H···O interactions. These patterns:

  • Predict stability : Stronger networks correlate with higher melting points.
  • Guide co-crystal design : For solubility enhancement via co-formers (e.g., carboxylic acids).
    Methodology: Combine crystallography (SHELXL) with Mercury software for topology analysis .

Q. Table 2: Hydrogen-Bond Parameters (Hypothetical)

Donor–AcceptorDistance (Å)Angle (°)Motif
C–H···O (ester)2.85145R₂²(8)
O–H···O (oxolane)2.78160Chain

Advanced: How to address contradictions in spectroscopic vs. crystallographic data?

Answer:
Discrepancies (e.g., NMR-indicated rotamers vs. static X-ray structures) arise from dynamic behavior in solution. Strategies:

  • VT-NMR : Monitor signal coalescence at elevated temperatures to identify rotameric equilibria.
  • DFT modeling : Compare calculated (Gaussian) and experimental NMR shifts to validate dominant conformers.
  • Paramagnetic quenching : Add shift reagents to stabilize specific conformations.
    highlights such approaches for coumarin derivatives, applicable to fluorobenzoates .

Basic: What safety protocols are critical when handling this compound?

Answer:

  • PPE : Nitrile gloves, lab coat, and goggles (≥15 min eye rinse if exposed; ).
  • Ventilation : Use fume hoods to avoid inhalation of fine powders.
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose as halogenated waste.
  • Storage : Sealed containers under argon at –20°C to prevent hydrolysis .

Advanced: What computational methods predict the compound’s reactivity in nucleophilic substitution?

Answer:

  • DFT calculations (B3LYP/6-311+G(d,p)) model the electron-deficient aromatic ring’s susceptibility to nucleophilic attack at the Br or F positions.
  • NBO analysis : Quantifies charge distribution; the C–Br bond (lower electron density) is more reactive than C–F.
  • MD simulations : Assess solvation effects (e.g., DMSO vs. THF) on reaction pathways.
    ’s framework for intermolecular interactions supports these models .

Basic: How does the compound’s thermal stability compare to analogs like methyl 3-bromo-4-fluorobenzoate?

Answer:
DSC/TGA data ( ) for methyl 3-bromo-4-fluorobenzoate (mp 26–28°C, bp 245°C) suggest:

  • Oxolan-3-yl ester : Higher thermal stability (predicted mp ~50–60°C) due to rigid oxolane ring and stronger crystal packing.
  • Decomposition : Above 200°C, ester cleavage dominates, releasing CO₂ and furan derivatives.
    Comparative studies require controlled heating rates (5°C/min) under nitrogen .

Advanced: What strategies mitigate racemization during synthesis of chiral oxolan-3-yl derivatives?

Answer:

  • Chiral auxiliaries : Use (R)- or (S)-oxolan-3-ol with enantiopure sulfonates (e.g., camphorsulfonyl chloride).
  • Low-temperature reactions : Conduct coupling steps at –20°C to slow epimerization.
  • HPLC monitoring : Chiral columns (e.g., Chiralpak IA) confirm enantiomeric excess (>98% ee).
    ’s stereospecific synthesis of (3R)-oxolan-3-yl derivatives exemplifies this .

Basic: What are the compound’s solubility profiles, and how do they impact reaction design?

Answer:

  • High solubility : In polar aprotic solvents (DMF, DMSO) due to ester and halogen groups.
  • Low solubility : In water (<0.1 mg/mL); precipitation useful for purification.
  • Impact on reactions : Sonication or co-solvents (e.g., THF:H₂O) enhance mixing in Suzuki couplings .

Advanced: How can cryo-EM or microED complement X-ray data for structural analysis?

Answer:
While X-ray requires single crystals, microED ( ’s SHELX compatibility) analyzes nanocrystals (≤200 nm). Applications:

  • Polymorph identification : Resolve metastable forms undetectable by XRD.
  • Reaction monitoring : In situ crystallization tracks intermediate structures.
    Limitations: Lower resolution (~1.5 Å) vs. XRD (~0.8 Å) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.